molecular formula C14H16N2O4 B1582270 Tryptophan, N-acetyl-5-methoxy- CAS No. 67010-09-7

Tryptophan, N-acetyl-5-methoxy-

Cat. No. B1582270
CAS RN: 67010-09-7
M. Wt: 276.29 g/mol
InChI Key: IJODSTPSSWJSBC-UHFFFAOYSA-N
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Description

“Tryptophan, N-acetyl-5-methoxy-”, also known as 5-Methoxytryptamine or mexamine, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It occurs naturally in the body in low levels and is biosynthesized via the deacetylation of melatonin in the pineal gland . It is also produced by Streptomyces djakartensis and other Streptomyces and Fusarium species .


Synthesis Analysis

The synthesis of “Tryptophan, N-acetyl-5-methoxy-” involves several enzymes including tryptophan hydroxylase (TPH), hydroxyindole O-methyltransferase (HIOMT), and serotonin N-acetyltransferase (SNAT) . It is synthesized from the essential amino acid tryptophan .


Molecular Structure Analysis

The molecular formula of “Tryptophan, N-acetyl-5-methoxy-” is C14H16N2O4 . Its average mass is 276.288 Da and its monoisotopic mass is 276.110992 Da .


Chemical Reactions Analysis

The chemical reactions involving “Tryptophan, N-acetyl-5-methoxy-” are primarily mediated by enzymes such as TPH, AAAD, SNAT, ASMT, TDC, T5H, and CAMT .


Physical And Chemical Properties Analysis

“Tryptophan, N-acetyl-5-methoxy-” is a small molecular size and high lipophilicity compound . It has the capacity to pass through all biological membranes and is evenly distributed to all biological tissues and fluids by crossing the blood–brain barrier .

Scientific Research Applications

1. Antioxidant Efficacy in Therapeutic Antibody Formulations Studies have been conducted to assess the antioxidant efficacy of N-acetyl-5-methoxy-tryptophan (NAT) in therapeutic antibody formulations, particularly for antibodies with oxidation-sensitive tryptophan residues. The research aims to improve the stability and safety of monoclonal antibodies (mAbs) through the use of NAT as an antioxidant .

Functional Characterization in Fruit Species

Comparative genomics and gene ontology analysis have been used to study the functions of genes related to N-acetyl-5-methoxy-tryptamine (melatonin) in fruit species like Prunus avium. This research provides insights into the roles of these genes in fruit development and establishes a foundation for further exploration of melatonin genes .

Serotonin Production in Transgenic Organisms

The compound has been utilized in experiments involving the overexpression of tryptophan decarboxylase (TDC) from rice in transgenic rice, recombinant E. coli, and recombinant yeast. This has led to the production and accumulation of serotonin, confirming its potential application in industrial biotechnology .

Biological and Physiological Processes

Melatonin, synthesized mainly from the metabolism of tryptophan via serotonin, plays a role in many biological and physiological processes. These include reproduction, sleep regulation, antioxidant effects, and maintaining circadian rhythms. Research into these areas continues to expand our understanding of melatonin’s multifunctional nature .

Engineered Microbial Biosynthesis

There has been progress in engineering microbial systems to biosynthesize melatonin from L-tryptophan. By optimizing and introducing specific genes into E. coli, researchers have developed a microbial platform for melatonin production, which could have applications in biofuels and other biotechnological fields .

Safety And Hazards

When handling “Tryptophan, N-acetyl-5-methoxy-”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Research on “Tryptophan, N-acetyl-5-methoxy-” has blossomed into a vibrant and active area of investigation . Future research areas include investigation of non-crop and non-medicinal species as well as characterization of melatonin signaling networks in plants .

properties

IUPAC Name

(2S)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJODSTPSSWJSBC-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195755
Record name Tryptophan, N-acetyl-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tryptophan, N-acetyl-5-methoxy-

CAS RN

43167-40-4
Record name Tryptophan, N-acetyl-5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043167404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tryptophan, N-acetyl-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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